molecular formula C16H12ClF3O3 B4847080 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde

3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde

Cat. No.: B4847080
M. Wt: 344.71 g/mol
InChI Key: DKDLEDRTCYIADG-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an ethoxy group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the displacement of a leaving group (such as a halide) by a nucleophile (such as an alkoxide) on an aromatic ring. For example, the synthesis can be carried out by reacting 3-(trifluoromethyl)phenol with 3-chloro-4-fluorobenzaldehyde in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Continuous flow nitration, for example, has been developed for similar compounds, which allows for better control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) can be used in substitution reactions.

Major Products

    Oxidation: 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzoic acid.

    Reduction: 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzylamine.

Scientific Research Applications

3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its electrophilicity, while the ethoxy group provides additional sites for chemical modification.

Properties

IUPAC Name

3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O3/c17-14-8-11(10-21)4-5-15(14)23-7-6-22-13-3-1-2-12(9-13)16(18,19)20/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDLEDRTCYIADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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